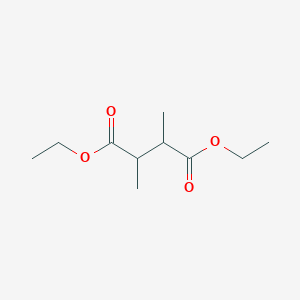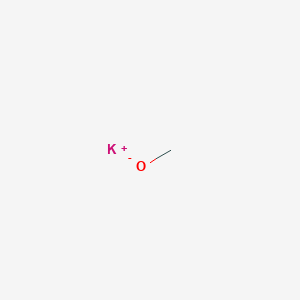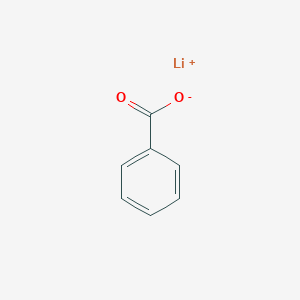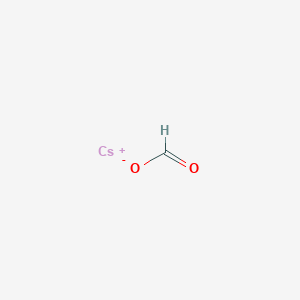
Nonanamide, 4-hydroxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanamide, 4-hydroxy-N-methyl-, also known as N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide, is an organic compound belonging to the class of capsaicinoids. It is a synthetic analog of capsaicin, the active component in chili peppers, and is known for its pungent properties. This compound is used in various applications, including as a flavoring agent, in pharmaceuticals, and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonanamide, 4-hydroxy-N-methyl-, can be synthesized through the condensation of nonanoic acid with 4-hydroxy-3-methoxybenzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Nonanamide, 4-hydroxy-N-methyl-, may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: Nonanamide, 4-hydroxy-N-methyl-, can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the functional group introduced.
Wissenschaftliche Forschungsanwendungen
Nonanamide, 4-hydroxy-N-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of capsaicinoids.
Biology: The compound is used to investigate the biological effects of capsaicinoids, including their interaction with sensory neurons and pain receptors.
Medicine: It is explored for its potential analgesic and anti-inflammatory properties, making it a candidate for developing new pain relief medications.
Industry: Nonanamide, 4-hydroxy-N-methyl-, is used in the food industry as a flavoring agent to impart spiciness to various products.
Wirkmechanismus
Nonanamide, 4-hydroxy-N-methyl-, is similar to other capsaicinoids such as capsaicin and dihydrocapsaicin. it has unique properties that distinguish it from these compounds:
Capsaicin: Both compounds activate the TRPV1 receptor, but Nonanamide, 4-hydroxy-N-methyl-, is less pungent and has a lower binding affinity.
Dihydrocapsaicin: Similar in structure and function, but Nonanamide, 4-hydroxy-N-methyl-, has different pharmacokinetic properties and stability.
Vergleich Mit ähnlichen Verbindungen
- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homodihydrocapsaicin
These comparisons highlight the unique aspects of Nonanamide, 4-hydroxy-N-methyl-, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-hydroxy-N-methylnonanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-9(12)7-8-10(13)11-2/h9,12H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLNDEFVVNYQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451679 |
Source


|
| Record name | Nonanamide, 4-hydroxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57753-57-8 |
Source


|
| Record name | Nonanamide, 4-hydroxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)












